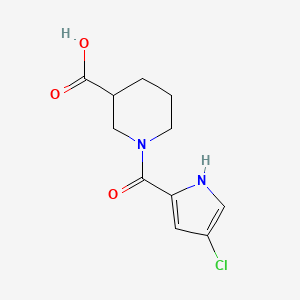

1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC19962735

Molecular Formula: C11H13ClN2O3

Molecular Weight: 256.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClN2O3 |

|---|---|

| Molecular Weight | 256.68 g/mol |

| IUPAC Name | 1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H13ClN2O3/c12-8-4-9(13-5-8)10(15)14-3-1-2-7(6-14)11(16)17/h4-5,7,13H,1-3,6H2,(H,16,17) |

| Standard InChI Key | GXZVHCHPXSTRRM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CN(C1)C(=O)C2=CC(=CN2)Cl)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) conjugated to a 4-chloro-1H-pyrrole-2-carbonyl group via an amide linkage. The carboxylic acid substituent at the 3-position of the piperidine ring enhances its polarity, influencing solubility and bioavailability. Key structural attributes include:

-

Chlorine substitution at the 4-position of the pyrrole ring, which modulates electronic properties and steric interactions.

-

Planar pyrrole moiety, enabling π-π stacking with aromatic residues in biological targets.

-

Flexible piperidine ring, allowing conformational adaptability during binding .

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.68 g/mol |

| IUPAC Name | 1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid |

| Canonical SMILES | C1CC(CN(C1)C(=O)C2=CC(=CN2)Cl)C(=O)O |

| InChIKey | GXZVHCHPXSTRRM-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step sequences starting from pyrrole and piperidine precursors:

-

Chlorination: Introduction of chlorine at the 4-position of pyrrole using -chlorosuccinimide (NCS) under controlled conditions .

-

Acylation: Coupling the chlorinated pyrrole-2-carboxylic acid with piperidine-3-carboxylic acid via activation with carbodiimides (e.g., EDC/HOBt).

-

Purification: Chromatographic separation or recrystallization to achieve >95% purity .

Challenges and Solutions

-

Regioselectivity: Chlorination at the 4-position is favored due to the electron-donating effects of the pyrrole nitrogen, but competing reactions may occur. Microwave-assisted synthesis has been employed to enhance yield and selectivity .

-

Stability: The carboxylic acid group is prone to decarboxylation under acidic conditions. Stabilization via esterification during synthesis, followed by hydrolysis, mitigates this issue .

| Target | Activity (IC/MIC) | Mechanism |

|---|---|---|

| Mycobacterium tuberculosis | 3.7 µg/mL | Mycolic acid biosynthesis inhibition |

| Sindbis virus | 0.5 µM | Replication inhibition |

| XOR | 0.6 nM | Mixed-type inhibition |

Structure-Activity Relationship (SAR) Insights

-

Piperidine Modifications: Bulky substituents (e.g., adamantyl) at the piperidine nitrogen improve antimicrobial activity by 100-fold .

-

Pyrrole Substitutions: Electron-withdrawing groups (Cl, F) at the 4-position enhance metabolic stability and target affinity. Conversely, electron-donating groups (OMe) reduce potency .

-

Carboxylic Acid Role: The free acid is critical for hydrogen bonding with aspartate residues in enzymatic targets, as methylation abolishes activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume